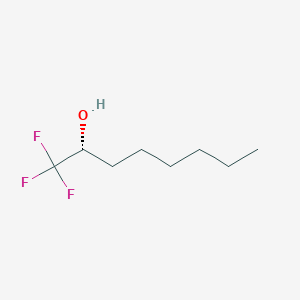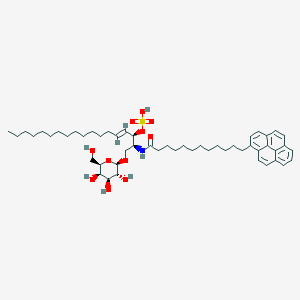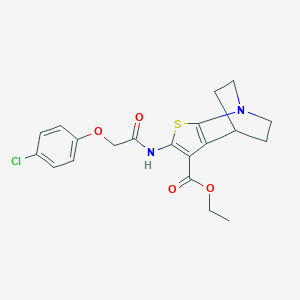
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester is a chemical compound that has been synthesized for scientific research purposes.
Mecanismo De Acción
The mechanism of action of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. The compound has been shown to target specific molecular targets, such as NF-κB and STAT3, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and dosage used. In general, the compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has anti-cancer effects by inducing apoptosis and inhibiting tumor cell proliferation. In addition, the compound has been shown to have anti-microbial properties by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester. One area of interest is in the development of more potent and selective analogs of the compound that can be used for specific disease indications. Another direction is in the elucidation of the compound's mechanism of action and molecular targets. Finally, there is a need for further studies on the compound's pharmacokinetics and pharmacodynamics to optimize its use in clinical settings.
In conclusion, this compound is a chemical compound that has been synthesized for scientific research purposes. The compound has various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on the compound.
Métodos De Síntesis
The synthesis of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester involves a multi-step process that includes the use of various reagents and catalysts. The final product is obtained through a combination of esterification and amidation reactions. The purity and yield of the compound can be optimized through careful control of reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(((4-chlorophenoxy)acetyl)amino)-, ethyl ester has been used in various scientific research studies. One of the primary applications is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Propiedades
Número CAS |
112290-21-8 |
|---|---|
Fórmula molecular |
C20H21ClN2O4S |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
ethyl 4-[[2-(4-chlorophenoxy)acetyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S/c1-2-26-20(25)17-16-12-7-9-23(10-8-12)19(16)28-18(17)22-15(24)11-27-14-5-3-13(21)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,24) |
Clave InChI |
WQGKLJCFLHVUOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl |
Otros números CAS |
112290-21-8 |
Sinónimos |
2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



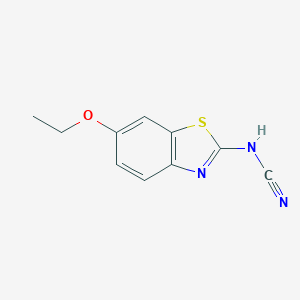

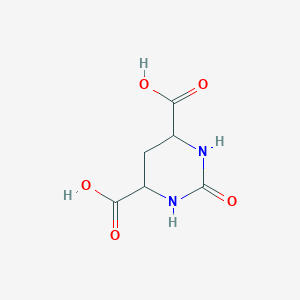
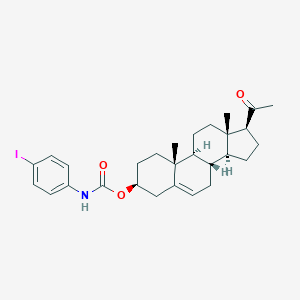

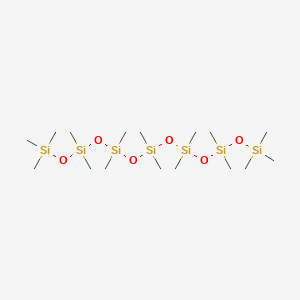
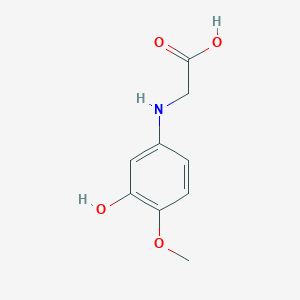
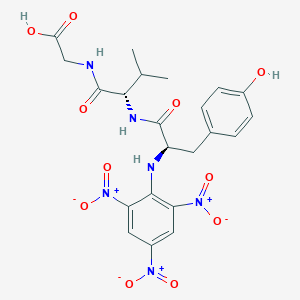
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
